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Compound of Interest

Compound Name: Tibremciclib

Cat. No.: B12370543

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, orally bioavailable and potent selective inhibitor of cyclin-
dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK®6).[1][2][3] As a third-
generation CDK inhibitor, it plays a crucial role in regulating the cell cycle.[4] Dysregulation of
the cyclin D-CDK4/6-INK4-Rb pathway is a hallmark of many cancers, making selective
inhibition of CDK4/6 a promising therapeutic strategy.[4][5] Tibremciclib's mechanism of action
involves inducing a G1 phase cell cycle arrest, thereby suppressing DNA replication and
inhibiting tumor cell proliferation.[1][6] This document provides a comprehensive overview of
the chemical structure, properties, mechanism of action, and available clinical data for
tibremciclib.

Chemical Structure and Properties

Tibremciclib is a small molecule inhibitor with distinct structural features that contribute to its
high selectivity and potency.[7]
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Identifier/Descriptor Value

N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-
pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-

IUPAC Name . o
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-
yllpyrimidin-2-amine[1]

CAS Number 2397678-18-9[1]

Molecular Formula Ca2sH32F2Ns[1]
CCNI1CCN(CC2=CC=C(N=C2)NC3=NC=C(C(=

Canonical SMILES N3)F)C4=CC(=C5C(=C4)N=C(N5CCC[C@H]6C

)C)F)CC1

INChl=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-
36)17-19-7-8-24(31-15-19)33-28-32-16-
InChl 22(30)26(35-28)20-13-21(29)27-23(14-20)38-
18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-
12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1[1]

InChlKey XOJPAVACYRFOBK-GOSISDBHSA-N[8]

Physicochemical Properties

Property Value
Molecular Weight 518.6 g/mol [1]
Topological Polar Surface Area 75 A[1]
Complexity 769[1]
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 8

Rotatable Bond Count 6

Mechanism of Action and Signaling Pathway
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Tibremciclib selectively targets CDK4 and CDKG6, key regulators of the cell cycle.[3] In many
cancer cells, the cyclin D-CDK4/6 pathway is hyperactivated, leading to uncontrolled cell
proliferation.[4][5]

Tibremciclib inhibits the phosphorylation of the retinoblastoma protein (Rb).[1]
Unphosphorylated Rb binds to the E2F transcription factor, preventing the transcription of
genes required for the transition from the G1 to the S phase of the cell cycle.[4] This leads to a
G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][6]

Tibremciclib's inhibition of the CDK4/6-Rb signaling pathway.

Preclinical and Clinical Data
Pharmacokinetics

A Phase | study of tibremciclib revealed dose-proportional pharmacokinetics.[2]

Pharmacokinetic Parameter Value

Half-life (%) ~35.9 - 51.1 hours[2][3]

Dose Proportionality Consistent with dose proportionality[2]
Drug-Drug Interaction No significant interaction with fulvestrant[2]

Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of tibremciclib, both as a monotherapy
and in combination with fulvestrant.

Phase la (Monotherapy in Advanced Solid Tumors)[2]

Efficacy Endpoint Value
Objective Response Rate (ORR) 4.2%
Disease Control Rate (DCR) 70.8%

Phase Ib (Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer)[2]
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Efficacy Endpoint Value
Objective Response Rate (ORR) 53.8%
Disease Control Rate (DCR) 87.2%

Phase Il TIFFANY Trial (Combination with Fulvestrant vs. Fulvestrant alone in HR+/HER2-
Advanced Breast Cancer)[7][9]

Efficacy Endpoint Tibremciclib + Fulvestrant  Fulvestrant Alone
Median Progression-Free
, 16.5 months 5.6 months
Survival (PFS)
Hazard Ratio (HR) for PFS 0.37 (p < 0.001)
Objective Response Rate
45.6% 12.9%

(ORR)

Safety and Tolerability

Tibremciclib has been shown to be generally well-tolerated.[2] The most common treatment-
emergent adverse events are summarized below.

Phase | Study (Monotherapy and Combination Therapy)[2]

Adverse Event (Any Grade)

Grade 1-2 Blood creatinine increased

Hypertriglyceridemia

Anemia

Phase Ill TIFFANY Trial[7][9]
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Adverse Event (Grade 3 or  Tibremciclib + Fulvestrant
Placebo + Fulvestrant Arm

Higher) Arm

Neutropenia 15.2% 5.6%
Anemia 12.0% 4.4%
Hypokalemia 12.0% 0%

Experimental Protocols
Generalized CDK4/6 Inhibition Assay Protocol

While the specific proprietary protocol for tibremciclib is not publicly available, a general
method for assessing CDK4/6 inhibition in vitro is outlined below.

Assay Preparation
Reaction Detection & Analysis
s
clin
g Incubate at 30°C to allow Separate phosphorylated Rb Quantify radioactivity to
ae Plate reagents in & 96-well plate Gmase reaction to proceed G"’" reaction with EDTA Ge 9., via SDS-PAGE o filter binding) determine kinase activity Caleulate [Cso values

Click to download full resolution via product page
Generalized workflow for a CDK4/6 kinase inhibition assay.
Methodology:

» Reagent Preparation: Recombinant human CDK4/Cyclin D1 enzyme complex, a
retinoblastoma (Rb) protein substrate, and ATP (spiked with a radioactive tracer like y-32P-
ATP) are prepared in a suitable kinase buffer.

e Compound Dilution: Tibremciclib is serially diluted to a range of concentrations.

e Reaction Initiation: The kinase, substrate, and test compound are mixed in the wells of a
microplate. The reaction is initiated by the addition of ATP.
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 Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time
to allow for the phosphorylation of the Rb substrate.

» Reaction Termination: The reaction is stopped, typically by adding a solution containing
EDTA, which chelates the Mg?* ions necessary for kinase activity.

o Detection: The phosphorylated substrate is separated from the unreacted ATP. The amount
of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

» Data Analysis: The kinase activity at each concentration of tibremciclib is calculated relative
to a control without the inhibitor. The ICso value, the concentration of inhibitor required to
reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response
curve.

Phase I Clinical Trial Protocol (NCT03791112)[2]

Study Design: An open-label, dose-escalation (Phase la) and dose-expansion (Phase Ib) study.
Phase la: Dose Escalation
o Population: Patients with advanced solid tumors.

« Intervention: Tibremciclib monotherapy administered orally once daily at escalating doses
(50-500 mg).

e Primary Objective: To determine the maximum tolerated dose (MTD) and recommended
Phase Il dose (RP2D), and to assess safety and tolerability.

Phase Ib: Dose Expansion

e Population: Patients with hormone receptor (HR)-positive, human epidermal growth factor
receptor 2 (HER2)-negative advanced breast cancer who have failed endocrine therapy.

« Intervention: Tibremciclib at the selected RP2D (300 mg or 400 mg orally once daily) in
combination with fulvestrant (500 mg).

o Primary Objective: To further evaluate the safety and tolerability of the combination therapy.
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e Secondary Objectives: To assess pharmacokinetic parameters and preliminary anti-tumor
activity.

Conclusion

Tibremciclib is a promising selective CDK4/6 inhibitor with a well-defined mechanism of action
and favorable pharmacokinetic profile. Clinical data have demonstrated its efficacy and
manageable safety profile, both as a monotherapy and in combination with fulvestrant, in
patients with advanced cancers, particularly HR+/HER2- breast cancer. Ongoing and future
studies will further elucidate its role in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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